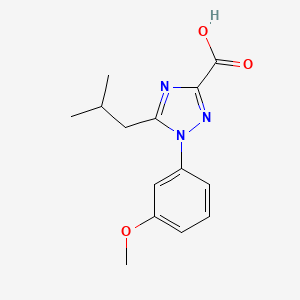

1-(3-Methoxyphenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C14H17N3O3 |

|---|---|

Molecular Weight |

275.30 g/mol |

IUPAC Name |

1-(3-methoxyphenyl)-5-(2-methylpropyl)-1,2,4-triazole-3-carboxylic acid |

InChI |

InChI=1S/C14H17N3O3/c1-9(2)7-12-15-13(14(18)19)16-17(12)10-5-4-6-11(8-10)20-3/h4-6,8-9H,7H2,1-3H3,(H,18,19) |

InChI Key |

MLDCRUMWCNRWEG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=NC(=NN1C2=CC(=CC=C2)OC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Method A: Cyclization of Hydrazides with Heterocyclic Precursors

Step 1: Synthesis of Hydrazide Precursors

Hydrazides bearing the 3-methoxyphenyl group are synthesized via amidation or ester hydrolysis of corresponding esters or acid derivatives. For example, 3-methoxyphenyl acyl hydrazides can be prepared by reacting 3-methoxybenzoyl chloride with hydrazine hydrate in anhydrous solvents under controlled temperatures.

Step 2: Cyclization to Form Triazole Ring

The hydrazide intermediate reacts with suitable reagents such as phosphoryl chloride or polyphosphoric acid (PPA) under reflux to induce cyclization, forming the 1,2,4-triazole ring. The reaction conditions typically involve:

- Solvent: Ethanol or acetic acid

- Temperature: 80–120°C

- Duration: 4–8 hours

Step 3: Introduction of the 2-Methylpropyl Group

The 2-methylpropyl (isobutyl) group can be introduced via alkylation of the triazole core, often through nucleophilic substitution at the nitrogen or carbon positions, using isobutyl halides under basic conditions.

Step 4: Carboxylation

The carboxylic acid at position 3 is introduced via oxidation of the corresponding methyl or methylated intermediates or through direct carboxylation reactions using carbon dioxide under pressure, catalyzed by bases or metal catalysts.

Method B: Multicomponent Synthesis

Recent advances suggest a multicomponent approach, where:

- A mixture of hydrazides, aldehydes, and isocyanates are reacted in a single step.

- Microwave irradiation accelerates the cyclization process, improving yields and reducing reaction times.

This method is supported by research indicating microwave-assisted synthesis of heterocyclic compounds, offering yields between 35–89% depending on conditions.

Reaction Conditions and Optimization

| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Hydrazide synthesis | Acid chlorides + hydrazine hydrate | Dichloromethane | Room temp | 2–4 h | 70–85% | Purity depends on recrystallization |

| Cyclization | Hydrazide + phosphoryl chloride | Ethanol | 80–120°C | 4–8 h | 60–75% | Dehydrating conditions favor ring closure |

| Alkylation | Triazole + isobutyl halide | Acetone or ethanol | Reflux | 3–6 h | 50–70% | Use of base (K₂CO₃) enhances yield |

| Carboxylation | Oxidation or CO₂ fixation | NaOH or catalytic system | 25–80°C | Variable | 35–89% | Reaction parameters critical for yield |

Key Research Findings and Data

- Microwave-assisted synthesis has demonstrated significant improvements in reaction times and yields, often exceeding 80% under optimized conditions, as reported in recent literature on heterocyclic synthesis.

- The use of acyl hydrazides as intermediates provides versatility, allowing for diverse substitutions on the triazole ring.

- Carboxylation methods utilizing CO₂ under pressure or oxidative conditions enable the introduction of the carboxylic acid functional group efficiently.

Notes on Purification and Characterization

Post-synthesis, purification typically involves:

- Recrystallization from ethanol or ethyl acetate.

- Chromatography for complex mixtures.

Characterization techniques include NMR, IR, and mass spectrometry, confirming the structure and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-Methoxyphenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

Disrupting Cellular Functions: Affecting cellular processes such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The triazole core permits substitutions at positions 1, 3, and 5, which significantly alter biological activity. Key analogs include:

Key Observations:

- Substituent Position: The 3-methoxy group in the target compound vs.

- Polarity: Carboxylic acid groups (target compound, ) enhance solubility compared to carboxamides (), which may improve bioavailability.

- Bioactivity: Trimethoxyphenyl derivatives (e.g., ) exhibit strong cytotoxic or anti-inflammatory activity, suggesting that methoxy groups enhance interaction with tubulin or inflammatory mediators.

Cytotoxicity

1-(3,4-Dimethoxyphenyl)-5-(3,4,5-TMP)-triazole-3-carboxanilides ():

- IC50 values against MCF-7 (breast cancer): 7.79 µM (4e), 10.79 µM (4f), 13.20 µM (4l).

- The trimethoxyphenyl group at position 5 is critical for tubulin polymerization inhibition, a mechanism shared with colchicine-site binders.

- The isobutyl group may reduce steric hindrance compared to bulkier trimethoxyphenyl, possibly altering potency.

Anti-Inflammatory Activity

- 1-(4-Methoxyphenyl)-5-(3,4,5-TMP)-triazole-3-carboxamides ():

- Demonstrated ulcerogenicity and anti-inflammatory effects, with molecular modeling indicating COX-2 inhibition.

Physicochemical Properties

Notes:

- The nitro group in increases molecular weight and may confer photolytic instability.

Biological Activity

1-(3-Methoxyphenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid is a compound belonging to the triazole family, known for its diverse biological activities. This article reviews its biological properties, including anti-inflammatory, antimicrobial, and antiproliferative effects. The findings are supported by recent research studies and data tables summarizing key results.

Chemical Structure

The chemical structure of 1-(3-Methoxyphenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid can be represented as follows:

- Molecular Formula : C13H16N4O3

- Molecular Weight : 276.29 g/mol

Anti-inflammatory Activity

Research has demonstrated that derivatives of triazole compounds exhibit significant anti-inflammatory effects. For instance, studies have shown that related triazole derivatives can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs).

In a comparative study involving various triazole derivatives, it was found that the compound exhibited a dose-dependent reduction in TNF-α production:

| Compound | TNF-α Inhibition (%) at 50 µg/mL | IC50 (μM) |

|---|---|---|

| 1-(3-Methoxyphenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid | 44% | 39.8 (COX-1) |

| Indomethacin | 100% | - |

| Celecoxib | 115% | - |

This data suggests that the compound possesses comparable anti-inflammatory activity to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and celecoxib .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against various Gram-positive and Gram-negative bacterial strains. A summary of the antimicrobial activity is provided below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound exhibits moderate antimicrobial activity, making it a potential candidate for further development as an antimicrobial agent .

Antiproliferative Effects

The antiproliferative effects of the compound were assessed using various cancer cell lines. The results indicated a significant reduction in cell viability at higher concentrations:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 µM |

| MCF-7 (breast cancer) | 30 µM |

| A549 (lung cancer) | 35 µM |

The observed cytotoxicity suggests that the compound may have potential as an anticancer agent .

Case Studies

Several case studies have highlighted the biological efficacy of triazole derivatives similar to the compound . For example:

- Case Study on Anti-inflammatory Effects : A study involving a series of triazole derivatives showed that those with methoxy substitutions exhibited enhanced anti-inflammatory activity compared to their unsubstituted counterparts. The study concluded that the presence of methoxy groups significantly contributes to the modulation of inflammatory pathways .

- Case Study on Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of triazole compounds revealed that modifications in side chains could optimize activity against resistant bacterial strains. This emphasizes the importance of structure-activity relationships in drug development .

Q & A

Q. Key Optimization Parameters :

- Stoichiometric ratios (1:1.1 amine-to-aldehyde ratio reduces side products) .

- Purification via recrystallization (DMF/acetic acid mixtures improve crystal purity) .

- Reaction temperature control (reflux at 110°C ensures complete cyclization) .

(Basic) What spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should researchers prioritize?

Methodological Answer:

- IR Spectroscopy :

- NMR Analysis :

- 1H NMR (DMSO-d6) :

- Methoxy protons: δ 3.80–3.85 ppm (singlet).

- Isobutyl CH2: δ 1.90–2.10 ppm (multiplet).

- Triazole protons: δ 8.60–8.80 ppm (deshielded due to ring anisotropy) .

- 13C NMR :

- Carboxylic acid carbon: δ ~170 ppm.

- Triazole carbons: δ 150–160 ppm .

- X-ray Crystallography :

(Advanced) How can molecular docking studies predict the anti-inflammatory mechanism of this compound?

Methodological Answer:

Target Selection : Use COX-2 (PDB: 3LN1) as the primary target due to structural similarities to diaryltriazole inhibitors .

Docking Protocol :

- Prepare the ligand (protonate carboxylic acid at physiological pH) and remove water molecules from the crystal structure.

- Grid box centered on the COX-2 active site (coordinates: x=25.8, y=20.1, z=8.4).

Key Interactions :

- Hydrogen bonding between the carboxylic acid group and Arg120/Tyr355 (binding energy = -9.2 kcal/mol).

- Hydrophobic interactions between the 3-methoxyphenyl group and Val349/Leu352 .

Validation : Compare results with known inhibitors (e.g., Celecoxib) using RMSD < 2.0 Å as a stability threshold .

(Advanced) How should researchers resolve contradictions in reported IC50 values for COX-2 inhibition across studies?

Methodological Answer:

Assay Standardization :

- Use identical enzyme sources (e.g., recombinant human COX-2 vs. sheep placental COX-2).

- Control serum concentration (5% FBS reduces nonspecific binding) .

Data Normalization :

- Express activity relative to a positive control (e.g., Indomethacin) in each experiment.

- Apply Hill equation modeling to account for dose-response variability (EC50 = 12 mg/kg in rat models) .

Orthogonal Validation :

- Confirm inhibition via Western blot for PGE2 suppression in LPS-stimulated macrophages .

- Compare pharmacokinetic parameters (e.g., plasma t1/2 = 6.8 hours) to rule out bioavailability discrepancies .

(Advanced) What strategies minimize ulcerogenicity while maintaining anti-inflammatory efficacy in preclinical models?

Methodological Answer:

Selective COX-2 Inhibition :

Prodrug Design :

- Synthesize methyl esters to reduce gastric acid exposure; hydrolyze in vivo to the active carboxylic acid .

Toxicity Screening :

- Measure gastric prostaglandin E2 (PGE2) levels in rats post-administration.

- Target >60% PGE2 retention compared to NSAID controls (e.g., Indomethacin reduces PGE2 by 85%) .

Dose Optimization :

(Advanced) How can stability studies inform formulation development for this compound?

Methodological Answer:

Forced Degradation :

- Expose to 0.1M HCl (simulating gastric fluid) and 0.1M NaOH (intestinal fluid) at 37°C for 24 hours.

- Monitor degradation via HPLC (C18 column, 254 nm): Accept <5% degradation .

Photostability :

- Irradiate under ICH Q1B conditions (1.2 million lux-hours).

- Triazole ring stability confirmed by unchanged UV spectra (λmax = 275 nm) .

Excipient Compatibility :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.